8-Ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid dihydrochloride
Description
Properties
IUPAC Name |
8-ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2S.2ClH/c1-2-12-5-3-10(4-6-12)11-8(7-15-10)9(13)14;;/h8,11H,2-7H2,1H3,(H,13,14);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWVEBWIHVQEJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2(CC1)NC(CS2)C(=O)O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid dihydrochloride typically involves a multi-step process. One common method includes the one-pot three-component condensation of N-benzylpiperidone, the appropriate amine, and thioglycolic acid in toluene under reflux conditions using a Dean-Stark trap to remove water . This method ensures the formation of the spirocyclic structure with high yield and purity.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure cost-effectiveness and scalability. This often involves the use of bulk manufacturing techniques and continuous flow reactors to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
8-Ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid dihydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the spirocyclic structure.
Substitution: The nitrogen atoms can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced spirocyclic compounds, and various substituted derivatives .
Scientific Research Applications
Medicinal Chemistry
This compound has been explored for its potential therapeutic effects. Research indicates that it may exhibit:
- Antitumor Activity: Preliminary studies suggest that derivatives of spiro compounds can inhibit cancer cell proliferation. The unique structure of 8-Ethyl-1-thia-4,8-diazaspiro[4.5]decane may enhance its efficacy against specific cancer types.
- Neuroprotective Effects: Some studies have shown that similar compounds can protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.
Pharmacological Studies
The pharmacological profile of this compound is under investigation for various effects:
- Receptor Modulation: It may act as a modulator for specific receptors involved in neurotransmission, which could lead to applications in treating mood disorders or anxiety.
- Enzyme Inhibition: The compound's ability to inhibit certain enzymes could make it a candidate for developing drugs targeting metabolic disorders.
Case Studies and Research Findings
Several studies have documented the effects of compounds similar to 8-Ethyl-1-thia-4,8-diazaspiro[4.5]decane:
Mechanism of Action
The mechanism of action of 8-Ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid dihydrochloride involves its interaction with specific molecular targets in the body. It is believed to inhibit the activity of certain enzymes involved in the production of gastric acid, thereby reducing acidity and promoting ulcer healing. The compound may also interact with microbial cell membranes, leading to antimicrobial effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Key analogues include derivatives with modifications at the 8-position (ethyl, methyl, benzyl) and salt forms. Below is a comparative analysis:
Key Observations:
Substituent Impact :
- The ethyl group in the target compound increases molecular weight and lipophilicity compared to the methyl analogue. The benzyl variant exhibits even greater hydrophobicity due to its aromatic ring, which may influence membrane permeability and bioavailability .
- Salt Forms : The dihydrochloride salt enhances water solubility, critical for in vitro assays, whereas the free acid form (CAS 1437311-90-4) is less soluble .
Stability and Handling :
- The ethyl derivative’s requirement for 2–8°C storage suggests lower thermal stability compared to the methyl analogue, which lacks explicit storage guidelines .
- The benzyl variant’s safety data sheet emphasizes precautionary measures (e.g., P210: avoid ignition sources), indicating higher flammability or reactivity risks .
Pharmacological and Chemical Data:
- Biological Activity: No direct pharmacological data exists for the ethyl derivative.
- Spectroscopic Data : IR and NMR spectra for analogues highlight distinct shifts in carbonyl (C=O) and NH stretches, correlating with substituent electronic effects .
Biological Activity
8-Ethyl-1-thia-4,8-diazaspiro[4.5]decane-3-carboxylic acid dihydrochloride is a spirocyclic compound that has gained attention for its potential biological activities. This compound belongs to a class of diazaspiro compounds known for their diverse pharmacological properties, including antihypertensive and anticancer activities. This article explores the biological activity of this compound, synthesizing findings from various studies and highlighting its mechanisms of action, efficacy, and potential therapeutic applications.
- Chemical Formula : C10H18N2O2S
- Molecular Weight : 230.33 g/mol
- CAS Number : 1437311-90-4
The biological activity of this compound has been primarily linked to its role as an inhibitor of soluble epoxide hydrolase (sEH). This enzyme is involved in the metabolism of epoxyeicosatrienoic acids (EETs), which play crucial roles in vascular biology and blood pressure regulation.
Inhibition of Soluble Epoxide Hydrolase
Research indicates that derivatives of diazaspiro compounds exhibit significant inhibition of sEH, leading to increased levels of EETs, which are vasodilatory and anti-inflammatory. For instance, studies have shown that oral administration of certain derivatives resulted in a notable reduction in blood pressure in spontaneously hypertensive rats without affecting normotensive rats, suggesting a targeted effect on hypertensive conditions .
Antihypertensive Effects
The antihypertensive properties of this compound have been demonstrated in various animal models. In one study, administration at doses ranging from 20 mg/kg to 37 mg/kg resulted in significant reductions in mean arterial pressure . The mechanism appears to involve enhanced vasodilation through the accumulation of EETs.
Anticancer Activity
Preliminary studies suggest potential anticancer properties associated with spirocyclic compounds similar to this compound. The spirocyclic structure may enhance interactions with cellular targets involved in cancer progression. For example, analogs have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .
Case Studies
| Study | Model | Dosage | Effect |
|---|---|---|---|
| Study on sEH inhibition | Spontaneously hypertensive rats | 30 mg/kg | Significant reduction in blood pressure |
| Anticancer activity analysis | FaDu hypopharyngeal tumor cells | Variable | Induction of apoptosis and inhibition of growth |
Q & A
Q. Basic
- HPLC-PDA : Use a C18 column (e.g., Chromolith) with 0.1% TFA in water/acetonitrile gradients.
- NMR Spectroscopy : Confirm spirocyclic structure via <sup>1</sup>H and <sup>13</sup>C NMR (DMSO-d6 as solvent).
- Elemental Analysis : Verify chloride content (±0.3% theoretical) .
How should stability studies be designed for long-term storage?
Advanced
Follow ICH Q1A(R2) guidelines with modifications:
- Conditions : Test at 25°C/60% RH (ambient), 40°C/75% RH (accelerated), and -80°C (long-term).
- Key Metrics : Monitor mass loss (TGA), crystallinity (PXRD), and potency (IC50 shifts).
- Degradation Pathways : Hydrolysis of the thiazolidine ring under acidic conditions requires pH-controlled formulations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
